
5-Butylpyridine-2-carbonyl chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butylpyridine-2-carbonyl chloride;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a butyl group attached to the pyridine ring, along with a carbonyl chloride and hydrochloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylpyridine-2-carbonyl chloride;hydrochloride typically involves the reaction of 5-butylpyridine with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butylpyridine-2-carbonyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The butyl group can undergo oxidation to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Amides and Esters: Formed from substitution reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
Carboxylic Acids and Ketones: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
5-Butylpyridine-2-carbonyl chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Butylpyridine-2-carbonyl chloride;hydrochloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The butyl group and pyridine ring can also participate in various chemical transformations, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarbonyl chloride hydrochloride: Similar structure but lacks the butyl group.
4-Butylpyridine-2-carbonyl chloride: Similar structure but with the butyl group in a different position.
5-Methylpyridine-2-carbonyl chloride: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
5-Butylpyridine-2-carbonyl chloride;hydrochloride is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in the synthesis of compounds with specific characteristics.
Eigenschaften
CAS-Nummer |
61379-37-1 |
|---|---|
Molekularformel |
C10H13Cl2NO |
Molekulargewicht |
234.12 g/mol |
IUPAC-Name |
5-butylpyridine-2-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-2-3-4-8-5-6-9(10(11)13)12-7-8;/h5-7H,2-4H2,1H3;1H |
InChI-Schlüssel |
MORLQMZKFLNVKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CN=C(C=C1)C(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


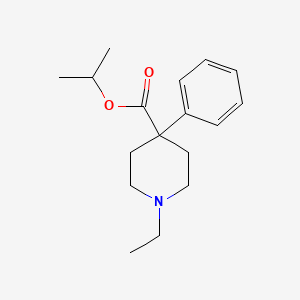
![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

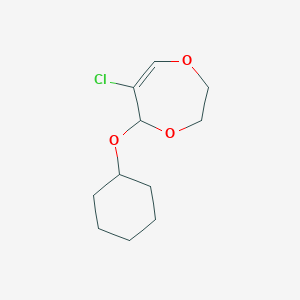
![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
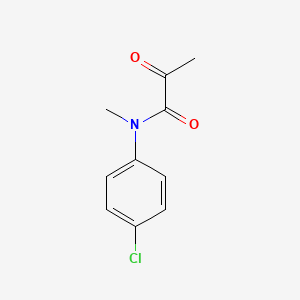



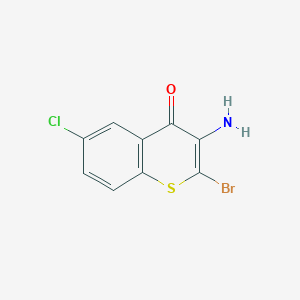
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)
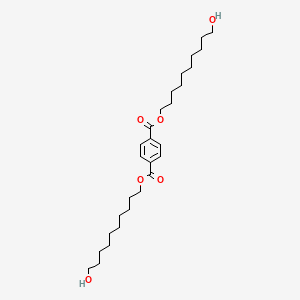
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
